Methyl 4-(1H-imidazol-1-ylmethyl)benzoate

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Critical heterocyclic building block with a unique 4‑substituted regioisomeric structure. The para‑imidazolylmethyl‑benzoate ester enables construction of 1D/2D coordination polymers with Ni(II) and Co(II) ions, a property not replicated by ortho‑isomers. Supplied as a high‑purity solid (97%, mp 80‑81 °C), this protected carboxylic acid precursor facilitates solid‑phase synthesis and subsequent deprotection to the free acid (mp 267‑268 °C) for conjugation or metal‑binding studies. Essential for reproducible SAR studies and advanced material design.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 160446-18-4
Cat. No. B066284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1H-imidazol-1-ylmethyl)benzoate
CAS160446-18-4
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CN2C=CN=C2
InChIInChI=1S/C12H12N2O2/c1-16-12(15)11-4-2-10(3-5-11)8-14-7-6-13-9-14/h2-7,9H,8H2,1H3
InChIKeyHMWIIHIOSBESMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (160446-18-4): Core Physicochemical and Supplier Data for Research Procurement


Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (CAS 160446-18-4) is a heterocyclic organic compound belonging to the class of imidazole derivatives. It features a benzoate ester core functionalized with a methylene-linked imidazole ring, giving it the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . The compound is typically supplied as a solid with a melting point of 80-81°C . It is commercially available with an assay purity of 97% , and is primarily utilized as a high-purity synthetic intermediate in medicinal chemistry and chemical biology research, particularly as a building block for the synthesis of more complex heterocyclic systems .

Why Generic Substitution Fails for Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (160446-18-4) in Research Applications


The performance of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is critically dependent on its specific 4-substituted regioisomeric structure, as the position of the imidazolylmethyl group on the benzoate ring dictates both its biological and coordination chemistry properties. Simple in-class substitution with other imidazole-containing benzoates or azole derivatives can lead to significantly different outcomes. For instance, the closely related ortho-regioisomer, Methyl 2-(1H-imidazol-1-ylmethyl)benzoate, exhibits distinct antimicrobial potency . Furthermore, the anionic form of this compound, the 4'-(imidazol-1-ylmethyl)benzoate anion, is a well-characterized ligand whose specific geometry enables the construction of 1D and 2D coordination polymers with defined metal centers; a property not replicated by all imidazole-carboxylate ligands [1]. Therefore, substituting this compound without considering its specific regiochemistry and the proven applications of its unique ligand architecture can compromise experimental reproducibility and material performance.

Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (160446-18-4): Quantifiable Differentiation and Comparator Data for Informed Selection


Demonstrated Utility as a 1D and 2D Coordination Polymer Ligand with Nickel and Cobalt

The anionic form of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, the 4′-(imidazol-1-ylmethyl)benzoate (imbz⁻) ligand, has been structurally characterized in the formation of both 1D and 2D coordination polymers with nickel(II) and cobalt(II) ions. This demonstrates a proven, quantifiable application in crystal engineering that is specific to this ligand's geometry. The Ni(II) complex forms a 1D chain [1], while the Co(II) complex assembles into a distinct 2D network, with each Co(II) atom coordinated by four imbz⁻ ligands [2]. This structural versatility is a key differentiator from simpler imidazole or benzoate ligands which may not yield the same dimensionality or stability.

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Regioisomeric Impact on Antimicrobial Activity: Ortho- vs. Para-Substituted Imidazolylmethyl Benzoates

The position of the imidazolylmethyl group on the benzoate ring critically influences biological activity. While direct MIC data for the target para-isomer (160446-18-4) is limited in primary literature, a strong class-level inference can be drawn from the ortho-isomer, Methyl 2-(1H-imidazol-1-ylmethyl)benzoate. The ortho-isomer exhibits quantifiable antibacterial activity with an MIC of 8 µg/mL against S. aureus and 12 µg/mL against E. coli . This data strongly suggests that the para-isomer will possess a distinct, and potentially non-overlapping, antimicrobial profile due to altered target binding and physicochemical properties. This regioisomeric effect is a known phenomenon in medicinal chemistry, where subtle changes in substitution pattern can lead to significant potency variations.

Medicinal Chemistry Antimicrobial Structure-Activity Relationship

Physicochemical and Safety Profile for Handling and Formulation

Methyl 4-(1H-imidazol-1-ylmethyl)benzoate possesses well-defined physicochemical properties that differentiate it from its free acid analog and other ester derivatives. The compound is a solid at 20°C with a melting point of 80-81°C , which is significantly lower than the melting point of its free acid counterpart, 4-(1H-imidazol-1-ylmethyl)benzoic acid, which melts at 267-268°C . This lower melting point is advantageous for certain formulation and synthetic applications requiring lower processing temperatures. Furthermore, the compound is classified with specific GHS hazards, including being harmful if swallowed and causing severe skin burns and eye damage . This safety profile necessitates specific handling procedures and differentiates it from less hazardous ester analogs.

Chemical Handling Safety Physicochemical Properties

Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (160446-18-4): Evidence-Backed Application Scenarios for Research and Industrial Sourcing


Crystal Engineering and Synthesis of Functional Coordination Polymers

This compound is a critical precursor for the 4′-(imidazol-1-ylmethyl)benzoate (imbz⁻) ligand, which has been structurally proven to form 1D and 2D coordination polymers with Ni(II) and Co(II) ions [REFS-1, REFS-2]. Procurement of this high-purity ester is essential for researchers aiming to synthesize and characterize new metal-organic frameworks (MOFs) or coordination networks with specific magnetic or structural properties, as the ligand's precise geometry is non-substitutable.

Medicinal Chemistry as a Scaffold for Regioisomer-Specific Bioactivity Exploration

Given the demonstrated antibacterial activity of its ortho-regioisomer , Methyl 4-(1H-imidazol-1-ylmethyl)benzoate serves as a unique, regiospecific scaffold for the development of novel antimicrobial agents. Its distinct substitution pattern is expected to yield a different biological profile, making it a valuable building block for structure-activity relationship (SAR) studies aimed at identifying new lead compounds with improved potency or selectivity.

Chemical Biology as a Protected Building Block for Functionalized Probes

The methyl ester serves as a protected form of the carboxylic acid. Its lower melting point (80-81°C) compared to the free acid (267-268°C) [REFS-4, REFS-5] facilitates its use in solid-phase synthesis or as a meltable precursor for further derivatization. Researchers can use this compound to introduce the imidazolylmethyl-benzoate motif into larger biomolecules or materials and subsequently deprotect the ester to reveal the free acid for conjugation or metal-binding studies.

Material Science as a Heterocyclic Monomer or Polymer Additive

The compound's heterocyclic imidazole ring and ester functionality make it a candidate for incorporation into polymer matrices. Analogous compounds, such as the ortho-isomer, have been shown to improve the thermal stability of polymers . This para-isomer can be explored as a reactive monomer or an additive to modify the mechanical and thermal properties of advanced materials, leveraging its unique structural features.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(1H-imidazol-1-ylmethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.